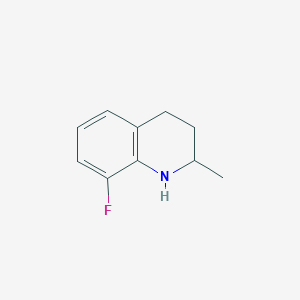
3-Methyl-3-((trimethylsilyl)oxy)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-((trimethylsilyl)oxy)butanenitrile is an organic compound with the molecular formula C8H17NOSi. It is a derivative of butanenitrile, where a trimethylsilyl group is attached to the oxygen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-((trimethylsilyl)oxy)butanenitrile typically involves the reaction of 3-methyl-3-hydroxybutanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3-((trimethylsilyl)oxy)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Methyl-3-((trimethylsilyl)oxy)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Medicine: Investigated for its role in drug development and synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-((trimethylsilyl)oxy)butanenitrile involves its reactivity due to the presence of the trimethylsilyl group. This group can be easily removed under acidic or basic conditions, revealing the reactive hydroxyl group. The nitrile group can also participate in various reactions, making the compound versatile in synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylbutanenitrile: Lacks the trimethylsilyl group, making it less reactive in certain conditions.
3-Methyl-2-butanol, trimethylsilyl ether: Similar structure but different functional groups.
Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
3-Methyl-3-((trimethylsilyl)oxy)butanenitrile is unique due to the presence of both a nitrile and a trimethylsilyl group, which imparts distinct reactivity and versatility in synthetic applications. This combination of functional groups is not commonly found in other similar compounds, making it valuable for specific chemical transformations.
Propriétés
Numéro CAS |
14904-41-7 |
|---|---|
Formule moléculaire |
C8H17NOSi |
Poids moléculaire |
171.31 g/mol |
Nom IUPAC |
3-methyl-3-trimethylsilyloxybutanenitrile |
InChI |
InChI=1S/C8H17NOSi/c1-8(2,6-7-9)10-11(3,4)5/h6H2,1-5H3 |
Clé InChI |
DBUVYXFBFZDAOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC#N)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


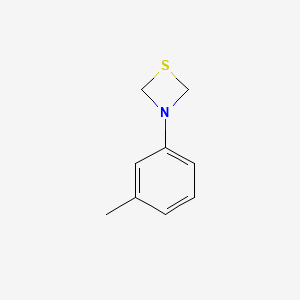


![4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11916574.png)
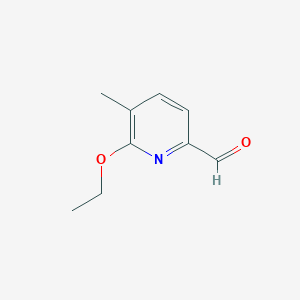
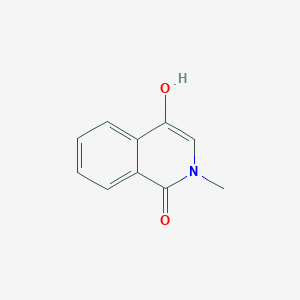
![3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11916593.png)
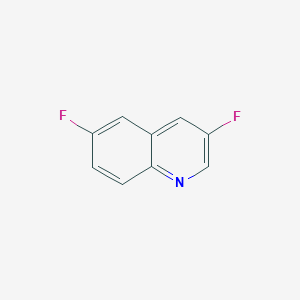

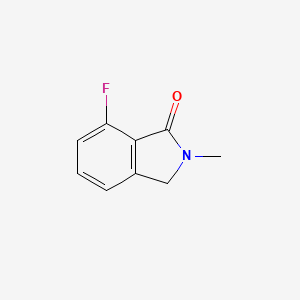

![2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11916625.png)
